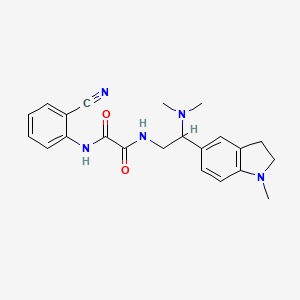
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic molecule that likely contains multiple functional groups, including a cyanophenyl moiety, a dimethylamino group, and an oxalamide structure. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and synthetic methods that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, each with its own yield and purity considerations. The first paper describes a synthetic route for a related compound, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, which is achieved through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, resulting in a 46% overall yield and a purity of over 99% as determined by HPLC . This suggests that similar cyclization strategies and purification techniques could potentially be applied to the synthesis of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide.
Molecular Structure Analysis
Chemical Reactions Analysis
The reactivity of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide would be influenced by its functional groups. The cyano group could undergo nucleophilic addition reactions, while the dimethylamino group might be involved in acid-base chemistry. The oxalamide moiety could participate in amide bond formation or cleavage reactions. The second paper discusses the use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholinophosphoramidite for DNA synthesis, indicating that cyanoethyl and dialkylamino groups can be involved in the synthesis of biologically relevant molecules .
Physical and Chemical Properties Analysis
The physical properties of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide, such as melting point, solubility, and stability, would be determined by its molecular structure. The presence of the cyano group could increase polarity, potentially affecting solubility in polar solvents. The dimethylamino group might enhance solubility in basic conditions due to its basic nature. The chemical properties, including reactivity and interaction with other molecules, would be influenced by the electron-withdrawing effects of the cyano group and the nucleophilic potential of the dimethylamino group.
Applications De Recherche Scientifique
Application in Neurokinin-1 Receptor Antagonism
The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is an orally active neurokinin-1 (h-NK1) receptor antagonist, effective in preclinical tests related to emesis and depression (Harrison et al., 2001).
Impact on Orexin Receptors and Sleep Modulation
Research on orexins, peptides in the lateral hypothalamus, shows their role in wakefulness maintenance. The study on orexin-1 (OX1R) and orexin-2 (OX2R) receptors highlights their distinct roles in sleep-wake modulation, with implications for both monoamine release and sleep regulation (Dugovic et al., 2009).
Role in Topoisomerase I-Targeting Anticancer Agents
Recent studies have identified specific isoquinolines, such as 2,3-dimethoxy-8,9-methylenedioxy-11-[(2-dimethylamino)ethyl]-11H-isoquino[4,3-c]cinnolin-12-one, as topoisomerase I-targeting agents with potent anticancer activities. The impact of varied substituents at specific positions on these compounds is significant for both targeting activity and cytotoxicity (Ruchelman et al., 2004).
Novel Acid-Catalyzed Rearrangement in Synthesis
A novel synthetic approach involving a one-pot process for the construction of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxiranes has been developed. This method provides a new formula for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Synthesis and Biological Evaluation of Binuclear Copper(II) Complexes
The synthesis and characterization of new binuclear copper(II) complexes involving N-(5-chloro-2-hydroxyphenyl)-N′-[3-(dimethylamino)propyl]oxalamide demonstrate potent anticancer activities against specific cancer cell lines and interactions with DNA. These complexes offer insights into the potential of such compounds in cancer therapy (Li et al., 2012).
Venlafaxine Characterization
Venlafaxine, an antidepressant drug, exemplifies the use of compounds with dimethylamino groups. Its characterization at low temperatures revealed distinct structural features, contributing to understanding its pharmacological activity (Tessler & Goldberg, 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, applications, or areas of study.
Please note that this is a general approach and the specific details would depend on the particular compound. For “N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide”, you may need to consult specialized chemical databases or scientific literature for more information.
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-26(2)20(15-8-9-19-16(12-15)10-11-27(19)3)14-24-21(28)22(29)25-18-7-5-4-6-17(18)13-23/h4-9,12,20H,10-11,14H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXJZCFZAORWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

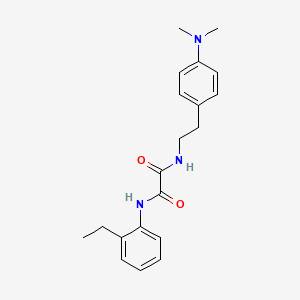
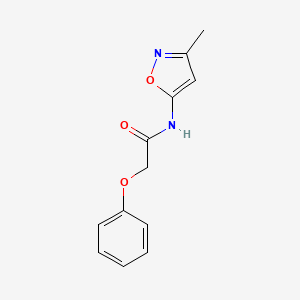
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
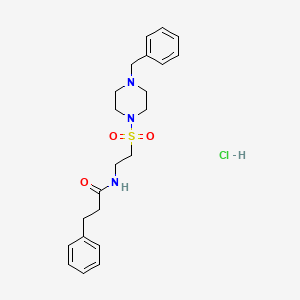
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B3003120.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)
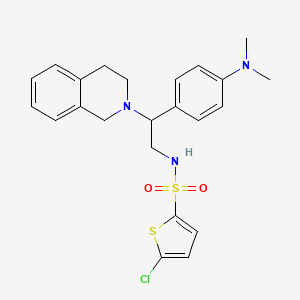
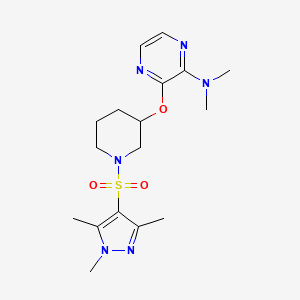
![Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3003126.png)
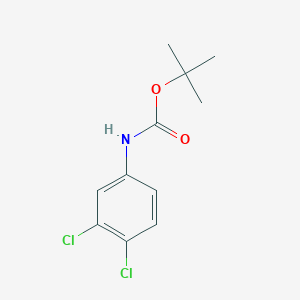
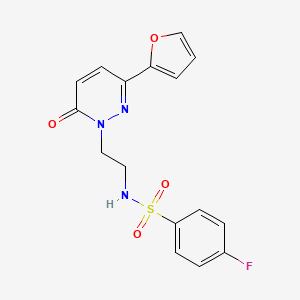
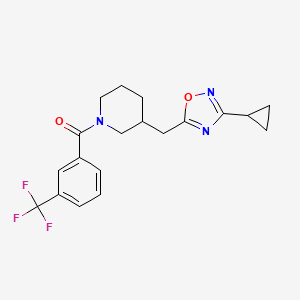
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)
![3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3003134.png)